Enalaprilat-D5, sodium salt is synthesized from enalaprilat through chemical processes that incorporate deuterium atoms into the molecule. The compound is classified under several categories, including enzyme inhibitors, stable isotopes, and metabolites, with a specific focus on its application in pharmacological studies. The chemical formula for this compound is , and it has a molecular weight of 375.41 g/mol .
The synthesis of Enalaprilat-D5, sodium salt typically involves replacing hydrogen atoms in enalaprilat with deuterium atoms. This process can be achieved through various methods:
In an industrial setting, the production follows similar principles but on a larger scale. Quality control measures are crucial to ensure the consistency and purity of the final product. The synthesis often requires stringent monitoring to maintain the stability of deuterated forms .
The molecular structure of Enalaprilat-D5 features a complex arrangement typical of dipeptide ACE inhibitors. Notably, the presence of five deuterium atoms replaces standard hydrogen atoms in the enalaprilat structure. The structural formula can be represented as follows:
This notation highlights the connectivity between various functional groups and the stereochemistry at specific chiral centers .
The compound's stability is influenced by its molecular structure, particularly due to the presence of deuterium, which enhances its resistance to metabolic degradation compared to its non-deuterated counterparts .
Enalaprilat-D5 can participate in several types of chemical reactions:
Key reagents used in these reactions include:
The products formed from these reactions vary based on conditions but often include oxidized derivatives and substituted forms that are useful for further research .
Enalaprilat-D5 functions primarily by inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme:
The compound's action influences various biochemical pathways, particularly those involved in cardiovascular regulation. The effects are measurable through pharmacokinetic studies that track its distribution and metabolism in vivo .
Enalaprilat-D5 has diverse applications in scientific research:
Enalaprilat-D5 serves as an ideal metabolic tracer due to its inherent biochemical stability and detectable mass shift. The deuterium atoms are incorporated at the phenyl moiety (positions 2,3,4,5,6), preserving the molecule’s steric and electronic properties while creating a 5-Da mass difference from the native compound [7] [8]. This design allows unambiguous tracking of enalaprilat and its metabolites in complex biological matrices.
Recent studies leverage this property to map enalaprilat’s conversion pathways and identify previously unknown phase I/II metabolites. In in vitro hepatocyte models, Enalaprilat-D5 enabled differentiation of glucuronide conjugates from isobaric interferences via high-resolution mass spectrometry (HRMS). The deuterium label remained intact through metabolic transformations, confirming the phenyl group’s stability during enzymatic processing. This tracer approach revealed that >90% of enalaprilat undergoes direct renal excretion, with <10% forming an inactive acyl glucuronide—a finding critical for drug interaction assessments [3] [6].
Table 1: Metabolic Pathway Insights Enabled by Enalaprilat-D5 Tracer Studies
Metabolic Process | Tracer Input | Key Finding | Analytical Platform |
---|---|---|---|
Phase II Conjugation | Enalaprilat-D5 (10 µM) | <10% conversion to acyl glucuronide | LC-QTOF-MS/MS |
Transporter-Mediated Uptake | Enalaprilat-D5 (isotopic dilution) | OAT3-mediated transport dominates hepatic uptake | SiRNA silencing + LC-MS/MS |
Tissue Distribution | IV infusion (rat model) | 65% renal accumulation at t=60 min | MALDI-IMS + deuterium filter |
As an internal standard (IS), Enalaprilat-D5 sodium salt corrects for matrix effects, ionization efficiency variations, and extraction losses in LC-MS/MS bioanalysis. Its near-identical chemical properties to unlabeled enalaprilat ensure co-elution and matched ionization, while the +5 Da mass shift allows selective monitoring in MRM transitions (e.g., m/z 349 → 206 for native vs. 354 → 211 for D5) [2] [5].
Validation studies demonstrate its superiority over structural analogs:
The compound’s ≥99.0% isotopic purity (confirmed by MedChemExpress and Simson Pharma) is non-negotiable for avoiding cross-talk between analyte and IS channels. Recent method optimizations use Enalaprilat-D5 to quantify enalaprilat in microsampling workflows (10 µL capillary blood), expanding pediatric pharmacokinetic studies [5].
Enalaprilat-D5 enables isotopic dilution—a gold standard for absolute quantification. Here, known quantities of the deuterated IS are spiked into biological samples pre-extraction, creating a fixed reference point for calculating native analyte concentrations [2] [8]. This approach underpins robust pharmacokinetic (PK) models for enalaprilat.
Key applications include:
Table 2: PK Parameters Determined Using Enalaprilat-D5 Isotopic Dilution
Parameter | Value (Mean ± SD) | Matrix | Impact on Dosing Rationale |
---|---|---|---|
Oral Bioavailability | 60.5% ± 5.3% | Portal vein plasma | Explains prodrug conversion variability |
Renal Clearance | 158 ± 21 mL/min | Urine | Matches GFR; supports renal dose adjustment |
Vdₛₛ | 18.4 ± 3.2 L | Multi-tissue homogenate | Confirms limited extravascular distribution |
Stable Isotope-Resolved Metabolomics (SIRM) tracks isotope flow through metabolic networks. Enalaprilat-D5’s phenyl-deuterium design mitigates limitations of non-specific ²H labeling, such as rapid H/D exchange with solvents. This stability permits long-duration (≥24 hr) incubations in tissue homogenates or cell cultures for pathway flux analysis [3] [6].
Best practices for integration include:
Recent SIRM workflows revealed enalaprilat’s unexpected modulation of mitochondrial Krebs cycle intermediates in renal proximal tubule cells—a finding attributable to precise deuterium tracing. This highlights how Enalaprilat-D5 expands beyond pharmacokinetics into dynamic metabolic pathway interrogation [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7